N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
Description
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a pyridazinone core substituted with a 1,2,4-triazole moiety and a propanamide side chain terminated by a phenylthio group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies similar to those reported for related compounds (e.g., hydrazine-mediated cyclization or CS₂/KOH-assisted thiolation) .
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(8-11-26-14-4-2-1-3-5-14)19-9-10-22-17(25)7-6-15(21-22)23-13-18-12-20-23/h1-7,12-13H,8-11H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPKEPHAWWRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that exhibits various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyridazine ring, a triazole moiety, and a phenylthio group. Its molecular formula is , with a molecular weight of approximately 296.33 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. It has been shown to inhibit the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the induction of apoptosis, suggesting that it targets pathways related to cell survival and death .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HCT-116 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits significant antimicrobial activity. Pyridazine derivatives have been reported to show effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound can inhibit the growth of various microbial strains, including E. coli and S. aureus .
Table 2: Antimicrobial Activity
| Microbial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| E. coli | 18 | Moderate |
| S. aureus | 20 | High |
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound has shown potential in other biological activities such as anti-inflammatory and anticholinesterase effects. These activities are attributed to its ability to interact with various biochemical pathways .
Target Interaction
The primary targets for this compound include specific enzymes and receptors involved in cell proliferation and survival. The triazole and pyridazine moieties are crucial for binding to these targets, leading to the observed biological effects.
Biochemical Pathways
The induction of apoptosis in cancer cells suggests that the compound may affect several key signaling pathways, including those involving caspases and Bcl-2 family proteins. This modulation can lead to increased cell death in malignant cells while sparing normal cells .
Study on Anticancer Effects
In a controlled study, the effects of this compound were evaluated on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an effective anticancer agent.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that it could effectively inhibit bacterial growth, particularly against S. aureus, making it a candidate for further development in treating bacterial infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares core features with several propanamide derivatives (Table 1):
Key Observations :
- Electronics : The phenylthio group (moderate electron-withdrawing) may offer intermediate lipophilicity compared to electron-withdrawing chloro or electron-donating methoxy groups, affecting membrane permeability .
Pharmacological Potential
While direct data for the target compound is unavailable, structural analogs demonstrate neuroprotective effects in SH-SY5Y cells. For example:
- Compound 9 (4-chlorophenyl): 45% cell viability at 10 μM.
- Compound 12 (4-methoxyphenyl): 62% cell viability at 10 μM .
Physicochemical Properties
Melting Points and Solubility
Triazolylpropanamides with chlorophenyl substituents exhibit higher melting points (e.g., 7 : 168–170°C) than methoxyphenyl derivatives (e.g., 10 : 132–134°C), likely due to stronger intermolecular interactions. The target compound’s phenylthio group may reduce crystallinity, improving solubility .
Spectroscopic Data
IR and NMR spectra of analogs show characteristic peaks:
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key subunits (Figure 1):
- Pyridazinone-triazole core : 3-(1H-1,2,4-triazol-1-yl)pyridazin-6(1H)-one.
- Ethylamine linker : 2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethylamine.
- Phenylthio-propanamide group : 3-(phenylthio)propanoyl chloride.
Synthetic routes prioritize modular assembly via nucleophilic substitutions, cyclizations, and coupling reactions.
Synthesis of Pyridazinone-Triazole Core
Pyridazinone Formation
Pyridazinone rings are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example:
- Starting material : Ethyl 3-(1H-1,2,4-triazol-1-yl)pyridazine-6-carboxylate.
- Hydrolysis : Treatment with aqueous NaOH (2 M, 80°C, 4 h) yields 3-(1H-1,2,4-triazol-1-yl)pyridazin-6(1H)-one.
Key Data:
Triazole Substitution
The 1,2,4-triazole group is introduced via nucleophilic aromatic substitution (SNAr) at position 3 of the pyridazinone:
- Chlorination : 3-chloropyridazin-6(1H)-one reacts with 1H-1,2,4-triazole in DMF at 120°C.
- Catalyst : K$$2$$CO$$3$$ (2 eq) facilitates substitution.
Optimization:
Ethylamine Linker Installation
Synthesis of 3-(Phenylthio)Propanamide
Thioether Formation
3-(Phenylthio)propanoic acid is prepared via thiol-ene reaction:
Final Amide Coupling
The ethylamine linker is acylated with 3-(phenylthio)propanoyl chloride:
- Conditions : CH$$2$$Cl$$2$$, Et$$_3$$N (2 eq), 0°C → RT, 4 h.
- Workup : Aqueous NaHCO$$3$$ wash, drying (MgSO$$4$$), and solvent evaporation.
Characterization:
Alternative Routes & Comparative Analysis
Solid-Phase Synthesis
Raghavendra et al. reported a traceless solid-phase method for triazolopyridazines using polystyrene-bound hydrazides, achieving 60–70% yields but requiring specialized resins.
One-Pot Cyclization
Smolyar et al. demonstrated a ring-opening/ring-closing cascade using hydrazine hydrate at 140°C, yielding 86% product without chromatography.
Yield Comparison:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise solution | 65% | >95% | High |
| Solid-phase | 60% | 90% | Moderate |
| One-pot cyclization | 86% | 85% | High |
Challenges & Mitigation Strategies
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide?
The synthesis typically involves 1,3-dipolar cycloaddition or click chemistry to assemble the triazole-pyridazine core. For example:
- Step 1 : React a pyridazine derivative (e.g., 6-oxopyridazinone) with propargyl bromide to introduce an alkyne group.
- Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized intermediate (e.g., 3-(phenylthio)propanamide azide). Copper diacetate (10 mol%) in a tert-butanol/water solvent system is commonly used for high regioselectivity .
- Step 3 : Purify via recrystallization (ethanol or ethyl acetate) and confirm purity using TLC (hexane:ethyl acetate, 8:2) .
Basic: How is structural characterization performed for this compound?
Multi-spectral analysis is critical:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR : Use and NMR to verify substituent integration (e.g., triazole proton at δ 8.36 ppm, phenylthio protons at δ 7.20–7.87 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] calculated vs. observed) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures for absolute configuration determination .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in triazole formation?
Key factors include:
- Catalyst selection : Copper(I) iodide or Cu(OAc) with sodium ascorbate enhances regioselectivity for 1,4-disubstituted triazoles .
- Solvent system : A tert-butanol/water (3:1) mixture improves solubility and reaction kinetics .
- Temperature : Room temperature minimizes side reactions (e.g., triazole isomerization) .
- Monitoring : Real-time TLC or HPLC tracks intermediate formation, enabling rapid adjustments .
Advanced: How do structural modifications (e.g., phenylthio vs. methylthio groups) affect biological activity?
Structure-activity relationship (SAR) studies require:
- Analog synthesis : Replace the phenylthio group with methylthio, nitro, or halogen substituents .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
- Computational docking : Compare binding poses in molecular dynamics simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrophobic contacts with the phenylthio group) .
Advanced: How can contradictory spectral data (e.g., unexpected 13C^{13}C13C NMR shifts) be resolved during characterization?
Contradictions often arise from:
- Tautomerism : The triazole-pyridazine system may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to stabilize dominant tautomers .
- Impurity profiling : LC-MS identifies byproducts (e.g., unreacted azides or regioisomers). Repurify via column chromatography (silica gel, ethyl acetate gradient) .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in connectivity .
Advanced: What methodologies are used to evaluate the compound’s pharmacokinetic properties?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- In silico prediction : Tools like SwissADME estimate logP (lipophilicity) and P-glycoprotein substrate potential .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
Advanced: How can computational modeling guide the design of derivatives with enhanced target specificity?
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the triazole ring) using Schrödinger Phase .
- Molecular dynamics : Simulate binding to off-target proteins (e.g., cytochrome P450 enzymes) to predict selectivity .
- QSAR : Derive quantitative relationships between substituent electronegativity and IC values using partial least squares regression .
Key Notes
- Advanced questions emphasize mechanistic analysis, while basic questions focus on reproducible protocols.
- Methodological rigor (e.g., spectral validation, docking) ensures academic robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
